molecular formula C14H22F3N3O9 B8210252 Gcpii-IN-1 tfa

Gcpii-IN-1 tfa

Cat. No.: B8210252
M. Wt: 433.33 g/mol
InChI Key: FNWDAQBGACVZNV-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GCPII-IN-1 (TFA) involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of GCPII-IN-1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques are employed to ensure the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

GCPII-IN-1 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

GCPII-IN-1 (TFA) has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study enzyme inhibition and to develop new chemical inhibitors.

    Biology: The compound is employed in research on neurological diseases, where glutamate carboxypeptidase II plays a role.

    Medicine: GCPII-IN-1 (TFA) is investigated for its potential therapeutic applications in conditions such as prostate cancer and neurodegenerative diseases.

    Industry: The compound is used in the development of diagnostic tools and targeted drug delivery systems

Mechanism of Action

GCPII-IN-1 (TFA) exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II. This enzyme is involved in the hydrolysis of N-acetylaspartylglutamate to N-acetylaspartate and glutamate. By inhibiting this enzyme, GCPII-IN-1 (TFA) reduces the levels of glutamate, which is implicated in various neurological conditions. The compound binds to the active site of the enzyme, preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GCPII-IN-1 (TFA) is unique due to its specific scaffold and functional groups that confer high inhibitory activity and selectivity for glutamate carboxypeptidase II. Its ability to inhibit this enzyme with high potency makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

Gcpii-IN-1 tfa is a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in various physiological and pathological processes, particularly in neurological disorders and prostate cancer. The biological activity of this compound is primarily characterized by its ability to inhibit GCPII, thereby modulating glutamate signaling and influencing cellular processes.

This compound exerts its biological effects through competitive inhibition of GCPII, which hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. By inhibiting this enzyme, this compound reduces glutamate levels, which is crucial in conditions such as neurotoxicity, prostate cancer, and other neurological disorders . The compound binds to the active site of GCPII, effectively blocking its catalytic activity.

Biological Significance

The inhibition of GCPII has significant implications for various medical conditions:

  • Neurological Disorders : Elevated levels of glutamate are associated with neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Studies have shown that GCPII inhibitors can reduce neurotoxicity linked to excessive glutamate transmission .
  • Prostate Cancer : GCPII is overexpressed in prostate cancer tissues, making it a target for imaging and therapeutic interventions. Inhibition of this enzyme may hinder tumor growth and metastasis .

Research Findings and Case Studies

Numerous studies have explored the efficacy and biological activity of this compound:

Table 1: Summary of Key Research Findings

StudyFindingsImplications
Conway et al. (2012)Demonstrated that GCPII inhibitors attenuate neurotoxicity in preclinical models.Supports the use of this compound in treating neurodegenerative diseases.
Ghosh et al. (2010)Found that GCPII plays a role in Aβ degradation, linking it to Alzheimer's pathology.Indicates potential for this compound in Alzheimer's treatment strategies.
Jin et al. (2018)Local administration of GCPII inhibitors enhanced neuronal firing during cognitive tasks.Suggests therapeutic value in cognitive enhancement through GCPII inhibition.
Bařinka et al. (2012)Explored the role of GCPII in prostate cancer cell proliferation.Highlights the compound's potential in cancer therapy targeting GCPII.

Structure-Activity Relationship (SAR)

The design of this compound incorporates specific structural features that enhance its inhibitory potency against GCPII. The compound's scaffold includes a zinc-binding group essential for high-affinity interactions with the enzyme's active site .

Table 2: Structural Features of this compound

FeatureDescription
Zinc-Binding GroupCritical for binding to the active site of GCPII
Functional GroupsTailored to enhance lipophilicity and selectivity
Core ScaffoldProvides structural integrity and stability

Properties

IUPAC Name

(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O7.C2HF3O2/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22);(H,6,7)/t7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDAQBGACVZNV-WSZWBAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.